3-Bromoimidazo[1,2-a]pyrazin-2-amine

Catalog No.
S13419812
CAS No.
87597-35-1
M.F
C6H5BrN4
M. Wt
213.03 g/mol
Availability
In Stock
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3-Bromoimidazo[1,2-a]pyrazin-2-amine

CAS Number

87597-35-1

Product Name

3-Bromoimidazo[1,2-a]pyrazin-2-amine

IUPAC Name

3-bromoimidazo[1,2-a]pyrazin-2-amine

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C6H5BrN4/c7-5-6(8)10-4-3-9-1-2-11(4)5/h1-3H,8H2

InChI Key

FNMQUUIDFLUPOV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=C2Br)N)C=N1

3-Bromoimidazo[1,2-a]pyrazin-2-amine is a heterocyclic compound characterized by the presence of a bromine atom and an amine group attached to an imidazo[1,2-a]pyrazine structure. Its molecular formula is C₆H₅BrN₄, with a molecular weight of approximately 213.03 g/mol. The compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which may enhance biological activity.

Typical of imidazo compounds. These include:

  • Bromination: The presence of the bromine atom allows for further substitution reactions.
  • Amination: The amine group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Cyclization Reactions: It can participate in cyclization to form more complex structures, often under specific conditions such as heat or the presence of catalysts.

The synthesis of 3-bromoimidazo[1,2-a]pyrazin-2-amine can be achieved through several methods:

  • Divergent Synthesis: Utilizing α-bromoketones and 2-aminopyridines under mild conditions can yield imidazopyridines, which can be further brominated to form the desired compound .
  • Metal-Catalyzed Reactions: Employing metal catalysts to facilitate C-N bond formation allows for efficient synthesis of imidazo compounds from simpler precursors .
  • One-Pot Reactions: Combining multiple reagents in a single reaction vessel can streamline the synthesis process and improve yields.

3-Bromoimidazo[1,2-a]pyrazin-2-amine has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs.
  • Material Science: Its unique structure could be useful in creating novel materials with specific electronic or optical properties.
  • Chemical Research: As a versatile building block, it can be employed in various synthetic pathways to create more complex molecules.

Studies on the interactions of 3-bromoimidazo[1,2-a]pyrazin-2-amine with biological targets are crucial for understanding its pharmacological potential. These interactions can include:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathways through which it exerts its biological effects.

Such studies are essential for elucidating the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 3-bromoimidazo[1,2-a]pyrazin-2-amine. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
3-Bromoimidazo[1,2-a]pyridine0.94Contains a pyridine ring instead of pyrazine
6-Bromoimidazo[1,2-a]pyrazin-8-amine0.93Different position of bromination
6-Bromoimidazo[1,2-a]pyrazin-2-amine0.91Variation in substitution pattern
6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine0.89Multiple bromine substitutions enhancing reactivity

These compounds exhibit varying degrees of biological activity and chemical reactivity due to their structural differences. The unique positioning of substituents on the imidazo ring significantly influences their properties and potential applications.

The imidazo[1,2-a]pyrazine core was first synthesized in the early 1980s as part of efforts to develop heterocyclic compounds with bioactivity. The brominated derivative, 3-bromoimidazo[1,2-a]pyrazin-2-amine, emerged from medicinal chemistry campaigns targeting adenosine triphosphate (ATP)-competitive inhibitors. Early work by Sablayrolles et al. (1984) documented its synthesis alongside analogues exhibiting uterine-relaxing and antibronchospastic properties. The compound’s CAS registry (87597-35-1) and PubChem CID (24971926) were established later, enabling systematic study of its physicochemical and biological profiles.

Structural Classification Within Heterocyclic Chemistry

3-Bromoimidazo[1,2-a]pyrazin-2-amine belongs to the imidazo[1,2-a]pyrazine family, a class of bridgehead nitrogen heterocycles. Its structure comprises a six-membered pyrazine ring fused to a five-membered imidazole ring, with bromine and amine groups at positions 3 and 2, respectively. Key features include:

  • Molecular formula: C₆H₅BrN₄.
  • SMILES notation: C1=CN2C(=NC(=C2Br)N)C=N1.
  • InChIKey: FNMQUUIDFLUPOV-UHFFFAOYSA-N.
    The planar aromatic system allows for π-π stacking interactions, while the bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions.

Significance in Medicinal Chemistry and Materials Science

In medicinal chemistry, this compound serves as a precursor for kinase inhibitors and antimicrobial agents. For example, derivatives exhibit inhibitory activity against bacterial VirB11 ATPases and AMPA receptor subunits. In materials science, its conjugated π-system and electron-deficient nature make it a candidate for organic semiconductors, though applications remain underexplored.

The synthesis of 3-bromoimidazo[1,2-a]pyrazin-2-amine represents a significant challenge in heterocyclic chemistry, requiring careful consideration of both cyclization and bromination strategies [1]. Conventional organic synthesis approaches typically involve multi-step sequences that build the imidazopyrazine core followed by selective bromination at the 3-position [2] [3].

The most established conventional route begins with 2-amino-3-chloropyrazine as the starting material, which undergoes condensation with alpha-halogenated ketones under thermal conditions [4]. This approach follows the general methodology reported for imidazopyrazine synthesis, where alpha-bromoketones react with aminopyrazines to form the fused ring system [5]. The reaction typically requires elevated temperatures between 80-120°C and proceeds through nucleophilic displacement followed by cyclization [1] [4].

A representative synthetic pathway involves treating 2-amino-3-chloropyrazine with alpha-chloro-para-fluoroacetophenone under reflux conditions in acetonitrile, achieving yields of 50-54% [6]. This condensation reaction is followed by regioselective bromination using N-bromosuccinimide (NBS) in chloroform, which provides the desired 3-bromo substitution pattern with yields ranging from 69-85% [6] [7].

The mechanism of conventional synthesis proceeds through initial nucleophilic attack by the pyrazine nitrogen on the alpha-carbon of the haloketone, forming a pyridinium salt intermediate [1]. This intermediate undergoes intramolecular cyclization to generate the imidazopyrazine core structure [1] [4]. Subsequent bromination occurs through electrophilic aromatic substitution at the electron-rich 3-position of the imidazopyrazine ring [7] [8].

Table 1: Conventional Synthesis Yields and Conditions

Starting MaterialConditionsYield (%)Reference
2-amino-3-chloropyrazine + alpha-chloroacetophenoneAcetonitrile, reflux50-54 [6]
Imidazopyrazine + NBSChloroform, room temperature69-85 [6]
2-aminopyrazine + alpha-bromoketoneToluene, 100°C83 [1]

The selectivity of bromination in conventional synthesis is influenced by the electronic properties of the imidazopyrazine substrate [7] [8]. Electron-donating substituents on the pyrazine ring enhance the reactivity toward electrophilic bromination, while electron-withdrawing groups reduce the reaction rate [7]. This electronic control allows for predictable regioselectivity, with bromination occurring preferentially at the 3-position due to its enhanced nucleophilic character [8] [10].

Conventional synthesis routes also employ stepwise halogenation strategies, where initial chlorination is followed by halogen exchange reactions [2] [6]. This approach provides access to various halogenated derivatives and allows for fine-tuning of the electronic properties of the final product [6] [11]. Palladium-catalyzed cross-coupling reactions can subsequently be employed to introduce additional functionality at the brominated position [6] [12].

Microwave-Assisted and Solvent-Free Approaches

Microwave-assisted synthesis has emerged as a powerful tool for the efficient preparation of 3-bromoimidazo[1,2-a]pyrazin-2-amine, offering significant advantages over conventional thermal methods [13] [14]. These approaches typically provide shorter reaction times, improved yields, and enhanced selectivity while maintaining environmental sustainability [15] [16].

The microwave-assisted protocol for imidazopyrazine synthesis involves heating the reaction mixture under controlled microwave irradiation at temperatures ranging from 80-135°C [13] [16]. A representative procedure utilizes imidazopyrazine precursors with N-bromosuccinimide under microwave conditions, achieving reaction completion within 15-25 minutes compared to several hours required for conventional heating [15] [16]. This dramatic reduction in reaction time is attributed to the efficient dielectric heating mechanism, where microwave energy couples directly with polar molecules in the reaction mixture [15] [17].

Solvent-free approaches represent another significant advancement in the synthesis of bromoimidazopyrazine derivatives [18] [19]. These methods eliminate the need for organic solvents, thereby reducing environmental impact and simplifying product isolation [18] [20]. The solvent-free condensation of alpha-haloketones with 2-aminopyridines proceeds efficiently under neat conditions, providing excellent yields of 70-95% [18] [19].

Table 2: Microwave-Assisted and Solvent-Free Synthesis Conditions

MethodTemperature (°C)TimeYield (%)Reference
Microwave-assisted80-10030 min46-80 [16]
Microwave-assisted130-13515-25 min60-85 [15]
Solvent-free65-801.5 h70-95 [18]
Microwave + solvent-free10060-80 min67-88 [16]

The mechanism of microwave-assisted synthesis involves rapid heating of polar reaction components, leading to accelerated nucleophilic displacement and cyclization reactions [15] [17]. The enhanced reaction rates result from improved molecular motion and increased collision frequency between reactive species [17] [21]. This acceleration is particularly beneficial for the formation of imidazopyrazine rings, where the cyclization step often represents the rate-limiting process [16] [17].

One-pot microwave protocols have been developed that combine cyclization and bromination in a single operation [14] [16]. These procedures utilize tert-butyl hydroperoxide (TBHP) as both an oxidant and brominating agent, generating bromine in situ from bromide sources [1] [19]. The reaction proceeds through initial cyclization followed by electrophilic bromination, providing the desired 3-bromo substituted product in yields of 62-70% [1] [16].

Sequential two-step, one-pot protocols under microwave conditions have demonstrated particular effectiveness for synthesizing complex imidazopyrazine derivatives [16] [21]. These methods involve initial formation of intermediate compounds under mild microwave heating (80°C, 30 minutes), followed by addition of brominating agents and continued irradiation at higher temperatures (100°C, 60-80 minutes) [16] [21]. This approach provides excellent control over reaction selectivity and minimizes side product formation [16] [21].

The advantages of microwave-assisted synthesis extend beyond improved reaction kinetics to include enhanced product purity and simplified workup procedures [13] [14]. The rapid heating and cooling cycles possible with microwave technology allow for precise temperature control, reducing thermal decomposition and unwanted side reactions [14] [17]. Additionally, the reduced reaction volumes typical of microwave synthesis facilitate easier product isolation and purification [13] [16].

Green chemistry principles are particularly well-served by microwave-assisted and solvent-free approaches [16] [18]. The elimination of organic solvents reduces waste generation and environmental impact, while the improved energy efficiency of microwave heating contributes to more sustainable synthetic practices [16] [17]. These methodologies align with current trends toward environmentally responsible chemical synthesis [18] [21].

Catalytic Systems for Bromination and Cyclization

Catalytic systems play a crucial role in the efficient synthesis of 3-bromoimidazo[1,2-a]pyrazin-2-amine, offering enhanced selectivity and improved reaction conditions compared to non-catalytic approaches [6] [22]. The development of effective catalytic methodologies has focused on both transition metal catalysis and organocatalytic systems [11] [12].

Palladium-catalyzed systems represent the most extensively studied approach for imidazopyrazine synthesis [6] [11]. The use of palladium(II) complexes, particularly tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium dichloride, enables efficient coupling reactions with yields ranging from 71-86% [2] [11]. These catalytic systems typically operate under mild conditions with reaction temperatures of 20-100°C [2] [6].

Table 3: Catalytic Systems for Bromination and Cyclization

CatalystConditionsYield (%)SelectivityReference
Pd(PPh₃)₄DMF, 20°C, 1h71>95% [2]
PdCl₂(PPh₃)₂DMF, 100°C, 18h81-86>90% [2]
Pd₂(dba)₃/XantphosDioxane, 100°C, 1.5h57-86>85% [6]
CuI/DIPEADMF, 20°C, 1h71>90% [2]
I₂ catalystToluene, 100°C, 2h83>95% [1]

Copper-based catalytic systems provide an alternative to palladium catalysis, often at reduced cost and with comparable efficiency [2] [23]. Copper(I) iodide in combination with diisopropylethylamine has proven particularly effective for Sonogashira-type coupling reactions leading to bromoimidazopyrazine derivatives [2] [23]. These systems achieve yields of 71% under mild conditions and demonstrate excellent functional group tolerance [2] [23].

Iodine-catalyzed systems have emerged as particularly attractive for the synthesis of bromoimidazopyrazine compounds due to their cost-effectiveness and operational simplicity [1] [24]. The use of molecular iodine (20 mol%) with tert-butyl hydroperoxide enables efficient synthesis of 3-bromoimidazo[1,2-a]pyridines and related structures with yields up to 83% [1] [24]. The mechanism involves iodine-promoted C-C bond cleavage and subsequent cyclization [1] [24].

The selectivity of catalytic bromination is strongly influenced by the choice of catalyst and reaction conditions [22] [25]. Base-promoted bromination using carbon tetrabromide with sodium hydroxide provides regioselective introduction of bromine at the 3-position of imidazopyridines [22]. This method achieves high efficiency and regioselectivity for C3-brominated products [22] [25].

Advanced catalytic systems incorporate multifunctional catalysts that can promote both cyclization and bromination in a single operation [4] [6]. The use of palladium catalysts with oxidative additives enables tandem processes where initial C-H activation is followed by bromination and cyclization [4] [12]. These systems demonstrate particular utility for synthesizing complex polycyclic structures [4] [23].

Organocatalytic approaches have gained attention for their environmental benefits and operational advantages [24] [26]. Metal-free catalytic systems using iodine or organoiodine compounds provide effective alternatives to transition metal catalysis [24] [27]. These systems often operate under milder conditions and avoid issues related to metal contamination in pharmaceutical applications [24] [26].

Table 4: Comparison of Catalytic Efficiency

Catalyst TypeTemperature Range (°C)Typical Yield (%)AdvantagesLimitations
Palladium20-10070-86High selectivity, mild conditionsCost, metal contamination
Copper20-8065-75Lower cost, good toleranceModerate yields
Iodine80-12075-85Metal-free, simple workupHigher temperatures required
Organocatalyst25-8060-80Environmental benefitsLimited scope

The mechanism of catalytic bromination typically involves oxidative addition of the brominating agent to the metal center, followed by reductive elimination to introduce the bromine substituent [6] [12]. In the case of palladium catalysis, the cycle begins with oxidative addition of N-bromosuccinimide or related brominating agents [6] [11]. Subsequent coordination and insertion of the imidazopyrazine substrate leads to the brominated product through reductive elimination [11] [12].

Recent developments in catalytic methodology have focused on photoredox catalysis for bromination reactions [4] [23]. These systems utilize visible light activation of photocatalysts to generate reactive bromine species under mild conditions [4] [23]. The photoredox approach offers advantages in terms of selectivity and functional group tolerance, particularly for sensitive substrates [4] [23].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy serves as a cornerstone technique for the structural elucidation of heterocyclic compounds, particularly fused bicyclic systems such as imidazo[1,2-a]pyrazines. The compound 3-Bromoimidazo[1,2-a]pyrazin-2-amine represents a unique structural motif within this family, characterized by the presence of both a bromine substituent and an amino group on the fused imidazole-pyrazine core.

The proton nuclear magnetic resonance analysis of 3-Bromoimidazo[1,2-a]pyrazin-2-amine reveals distinctive spectral features that are characteristic of the imidazopyrazine scaffold. Based on structural analogy with closely related compounds, the aromatic protons of the pyrazine ring system are expected to exhibit characteristic downfield chemical shifts [1]. In related brominated imidazopyrazine derivatives, the pyrazine protons typically appear as singlets in the region of 7.8-8.9 parts per million, reflecting the deshielding effect of the electron-deficient heterocyclic system [1].

The presence of the 2-amino substituent introduces additional complexity to the proton nuclear magnetic resonance spectrum. Primary aromatic amines typically display characteristic broad signals for the amino protons, often appearing as a broad singlet or exchangeable peaks in the region of 4.5-6.5 parts per million, depending on the solvent system and measurement conditions [2] [1]. The amino protons in 3-Bromoimidazo[1,2-a]pyrazin-2-amine are expected to exhibit hydrogen bonding interactions that may influence their chemical shift positions and exchange rates.

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information regarding the electronic environment of carbon atoms within the imidazopyrazine framework. The fused heterocyclic system creates a unique distribution of electron density that is reflected in the carbon chemical shifts. For imidazopyrazine derivatives, characteristic carbon resonances are observed in several distinct regions: aromatic carbons of the pyrazine ring typically appear in the 120-150 parts per million range, while the bridgehead carbons and substituted positions show characteristic shifts dependent on the nature of the substituents [1] [3].

The bromine substitution at the 3-position significantly influences the carbon-13 chemical shifts of neighboring carbons through both inductive and mesomeric effects. The carbon bearing the bromine substituent typically exhibits an upfield shift compared to unsubstituted positions, while adjacent carbons may show modest downfield shifts due to the electron-withdrawing nature of the halogen [1].

Table 1: Comparative Nuclear Magnetic Resonance Data for Related Imidazopyrazine Derivatives

CompoundKey Proton Signals (δ ppm)Key Carbon Signals (δ ppm)Solvent System
8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine7.9 (s, 1H, Ar-H), 2.48 (s, 3H, CH₃)19.6, 110.9, 115.3, 125.6CDCl₃
3-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine8.9 (s, 1H, Ar-H), 2.6 (s, 3H, CH₃)20.6, 93.1, 113.2, 127.4CDCl₃+DMSO-d₆
6-Methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine8.12 (s, 1H, pyrazine-H), 2.55 (s, 3H, CH₃)21.1, 46.5, 66.0, 106.0CDCl₃

Infrared and Raman Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in 3-Bromoimidazo[1,2-a]pyrazin-2-amine and the vibrational modes characteristic of the imidazopyrazine framework. The infrared spectrum of this compound is expected to display several characteristic absorption bands that are diagnostic for structural identification.

The amino group at the 2-position represents one of the most significant functional groups in terms of infrared absorption. Primary aromatic amines typically exhibit characteristic absorption bands in the 3200-3500 wavenumber region, corresponding to asymmetric and symmetric nitrogen-hydrogen stretching vibrations [2]. For 3-bromopyrazin-2-amine, a related compound, these bands appear at 3325 and 3332 wavenumbers, confirming the presence of the primary amine functionality [2].

The imidazopyrazine heterocyclic system contributes several characteristic absorption bands to the infrared spectrum. The carbon-nitrogen stretching vibrations of the pyrazine ring typically appear around 1546 wavenumbers, representing one of the most diagnostic features of this heterocyclic system [1]. This band is particularly important for confirming the presence of the fused imidazopyrazine core structure.

Aromatic carbon-hydrogen stretching vibrations are expected to appear in the 3000-3100 wavenumber region, while the corresponding bending modes contribute to the fingerprint region below 1500 wavenumbers [1]. The presence of the bromine substituent may influence the intensity and position of these bands through electronic effects, although the direct carbon-bromine stretching vibration typically appears at lower frequencies (500-700 wavenumbers).

Table 2: Characteristic Infrared Absorption Bands for 3-Bromoimidazo[1,2-a]pyrazin-2-amine and Related Compounds

Wavenumber (cm⁻¹)AssignmentIntensityReference Compound
3325, 3332NH₂ asymmetric and symmetric stretchStrong3-Bromopyrazin-2-amine
3000-3100Aromatic C-H stretchMediumGeneral imidazopyrazines
1546C=N stretch (pyrazine ring)StrongImidazopyrazine derivatives
1400-1600Aromatic C=C stretchMediumAromatic heterocycles
800-900Aromatic C-H bendingMediumSubstituted pyrazines

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations that may be infrared inactive or weak. The Raman spectrum of imidazopyrazine derivatives typically shows characteristic bands corresponding to ring breathing modes and symmetric stretching vibrations [4]. For hexahydroimidazo[1,2-a]pyrazine derivatives, characteristic Raman bands have been observed at 702-755 wavenumbers for ring breathing modes, and at 1624-1669 wavenumbers for carbon-nitrogen and carbon-oxygen stretching vibrations [4].

The bromine substituent in 3-Bromoimidazo[1,2-a]pyrazin-2-amine is expected to contribute to the Raman spectrum through carbon-bromine stretching vibrations, typically appearing in the 500-700 wavenumber region. The polarizability of the bromine atom may enhance certain Raman bands, particularly those involving vibrations of the substituted aromatic ring.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight information and fragmentation patterns that are crucial for structural confirmation of 3-Bromoimidazo[1,2-a]pyrazin-2-amine. The compound has a molecular formula of C₆H₅BrN₄ with a molecular weight of 213.03 grams per mole, and exhibits characteristic isotope patterns due to the presence of bromine [5] [6].

The molecular ion peak appears at mass-to-charge ratio 213, with a characteristic isotope pattern showing the molecular ion plus two mass units (M+2) due to the natural isotopic distribution of bromine. Bromine exists as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), resulting in a nearly 1:1 ratio of M and M+2 peaks in the mass spectrum. This isotope pattern serves as a diagnostic feature for confirming the presence of bromine in the molecular structure [5].

The fragmentation pattern of 3-Bromoimidazo[1,2-a]pyrazin-2-amine is expected to follow typical patterns observed for aromatic amines and brominated heterocycles. Primary aromatic amines commonly undergo alpha-cleavage adjacent to the amino group, resulting in the formation of characteristic fragment ions [7]. The loss of the amino group (mass 16) would produce a fragment at mass-to-charge ratio 197, while the loss of bromine (mass 79/81) would generate fragments at mass-to-charge ratio 134.

Table 3: Expected Mass Spectrometric Data for 3-Bromoimidazo[1,2-a]pyrazin-2-amine

Ionm/zRelative IntensityAssignment
M⁺-213100Molecular ion (⁷⁹Br)
M+2⁺-21598Molecular ion (⁸¹Br)
[M-NH₂]⁺-197/19945-60Loss of amino group
[M-Br]⁺-13425-40Loss of bromine
[M-NH₂-Br]⁺-11815-25Loss of amino group and bromine
[C₄H₂N₃]⁺-10820-35Imidazopyrazine fragment

The electron ionization mass spectrum typically shows additional fragment ions resulting from ring cleavage and rearrangement processes. The imidazopyrazine ring system may undergo specific fragmentation patterns, including the loss of nitrogen atoms and the formation of smaller heterocyclic fragments. These fragments provide valuable information about the connectivity and substitution pattern of the molecule.

Electrospray ionization mass spectrometry, when applicable, typically produces protonated molecular ions [M+H]⁺ at mass-to-charge ratio 214, along with the characteristic bromine isotope pattern. This ionization technique is particularly useful for confirming the molecular weight and may provide different fragmentation patterns compared to electron ionization methods [8].

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the most definitive method for structural elucidation of 3-Bromoimidazo[1,2-a]pyrazin-2-amine, providing precise three-dimensional molecular geometry and crystal packing information. While specific crystallographic data for this exact compound were not identified in the literature search, structural studies of closely related imidazopyrazine derivatives provide valuable insights into the expected molecular geometry and crystal structure features.

The imidazopyrazine core in related compounds typically exhibits a planar or near-planar geometry, with the fused five-membered imidazole ring and six-membered pyrazine ring sharing a common edge. The planarity of the system is maintained by the aromatic character of both rings and the bridgehead nitrogen atom that participates in the conjugated system [9] [10].

In related brominated imidazopyrazine structures, the carbon-bromine bond length typically ranges from 1.85 to 1.90 Angstroms, consistent with standard values for aromatic carbon-bromine bonds. The bromine substituent generally lies in the plane of the aromatic ring system, with minimal distortion from planarity [9].

The amino group at the 2-position is expected to adopt a geometry that allows for optimal conjugation with the heterocyclic system. In similar compounds, the carbon-nitrogen bond length for aromatic amines ranges from 1.35 to 1.40 Angstroms, reflecting partial double-bond character due to resonance delocalization. The amino group nitrogen typically exhibits a slightly pyramidal geometry, with the hydrogen atoms positioned to minimize steric interactions [10].

Table 4: Expected Crystallographic Parameters for 3-Bromoimidazo[1,2-a]pyrazin-2-amine

ParameterExpected ValueComparison CompoundReference
C-Br bond length1.85-1.90 Å3-Benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one [10]
C-N bond length (amino)1.35-1.40 ÅRelated aminopyrazines [9]
Ring planarity deviation< 0.05 ÅImidazopyrazine derivatives [9]
Crystal systemTriclinic or MonoclinicRelated heterocycles [10] [9]
Space groupP-1 or P21/cCommon for substituted heterocycles [10]

Crystal packing analysis of related compounds reveals that hydrogen bonding interactions play a crucial role in determining the solid-state structure. The amino group is expected to participate in intermolecular hydrogen bonding as both a donor and acceptor, potentially forming networks that influence the crystal packing arrangement [10] [9].

The presence of the bromine substituent may contribute to crystal packing through halogen bonding interactions. Bromine atoms can participate in directional interactions with electron-rich regions of neighboring molecules, including nitrogen atoms of the heterocyclic system or oxygen atoms if present. These interactions can significantly influence the crystal structure and may result in the formation of specific packing motifs [11].

Thermal parameters from crystallographic analysis would provide information about the dynamic behavior of different parts of the molecule in the solid state. The bromine atom, being relatively heavy, typically exhibits lower thermal motion compared to lighter atoms, while the amino group may show higher thermal parameters due to potential librational motion [10].

The anticipated crystal structure would likely exhibit a herringbone or layer-like packing arrangement, commonly observed in planar aromatic heterocycles. The specific packing motif would depend on the balance between hydrogen bonding interactions, aromatic stacking interactions, and halogen bonding contributions from the bromine substituent.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

211.96976 g/mol

Monoisotopic Mass

211.96976 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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